N-[(R)-1-(1-Naphthyl)ethyl]benzamide

SARS-CoV PLpro inhibitor Structure-activity relationship

Medicinal chemistry teams developing coronavirus PLpro inhibitors require the unsubstituted parent scaffold to establish quantitative baseline IC50 values. This (R)-configured benzamide (IC50=2.2 µM vs SARS-CoV PLpro) serves as the minimal pharmacophoric core for SAR deconvolution. Key procurement considerations: - Use as unsubstituted control against GRL-0617 (IC50=0.6 µM) to measure substituent potency contributions. - Purchase alongside 2-naphthyl regioisomer (IC50=8.7 µM) as a regioisomeric validation pair to verify correct naphthalene attachment orientation. - Serves as enantiopure chiral building block for CSA derivatization (e.g., 3,5-dinitrobenzoyl amide) enabling baseline NMR enantiomeric resolution at 5 mol% loading.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
Cat. No. B7604035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(R)-1-(1-Naphthyl)ethyl]benzamide
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17NO/c1-14(20-19(21)16-9-3-2-4-10-16)17-13-7-11-15-8-5-6-12-18(15)17/h2-14H,1H3,(H,20,21)/t14-/m1/s1
InChIKeySWXCAPQLMYZZTK-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[(R)-1-(1-Naphthyl)ethyl]benzamide (CAS 106209-10-3) – Core Scaffold for PLpro Inhibitor SAR


N-[(R)-1-(1-Naphthyl)ethyl]benzamide (CAS 106209-10-3) is a chiral benzamide with molecular formula C19H17NO and molecular weight 275.34 g/mol [1]. It serves as the unsubstituted parent scaffold of the clinically relevant SARS-CoV papain-like protease (PLpro) inhibitor GRL-0617, bearing the (R)-configured 1-naphthylethylamine moiety but lacking the 5-amino-2-methyl substituents found on the benzamide ring of its more optimized analog [2]. This compound represents the minimal pharmacophoric core for this inhibitor class and is primarily utilized as a baseline comparator in structure-activity relationship (SAR) studies and as a chiral building block in asymmetric synthesis [3].

Why N-[(R)-1-(1-Naphthyl)ethyl]benzamide Cannot Be Replaced by Generic Benzamide Analogs


Substituting N-[(R)-1-(1-Naphthyl)ethyl]benzamide with a generic benzamide ignores the critical contribution of the (R)-configured 1-naphthylethyl moiety to both target binding and stereochemical utility. Published SARS-CoV PLpro SAR data demonstrate that the unsubstituted parent benzamide (Compound 18) exhibits an IC50 of 2.2 µM, whereas the simple 2-naphthyl isomer (Compound 3, IC50 = 8.7 µM) suffers a ~4-fold potency loss, and analogs lacking the ethyl linker altogether (e.g., N-(naphthalen-1-yl)benzamide) show no reported PLpro inhibition [1]. Furthermore, the (R)-chirality at the α-carbon is essential for enantioselective recognition in chiral solvating agent (CSA) applications, where the 3,5-dinitrobenzoyl derivative enables baseline resolution of diastereomeric complexes via π-π stacking and hydrogen bonding within a defined chiral cleft [2]. Generic substitution would forfeit both biological target engagement and stereochemical functionality.

Quantitative Differentiation Evidence: N-[(R)-1-(1-Naphthyl)ethyl]benzamide vs. Key Analogs


SARS-CoV PLpro Inhibitory Potency: Parent Scaffold vs. Optimized GRL-0617

In a comprehensive SAR study of naphthyl-based PLpro inhibitors, the unsubstituted parent compound N-[(R)-1-(1-Naphthyl)ethyl]benzamide (Compound 18) demonstrated an IC50 of 2.2 µM against SARS-CoV PLpro. This is 3.7-fold less potent than the optimized analog GRL-0617 (Compound 9, IC50 = 0.6 µM), which bears 5-amino-2-methyl substituents on the benzamide ring [1]. Notably, the parent compound is approximately equipotent to the 5-acetamido derivative KOM70144 (Compound 7, IC50 = 2.6 µM) and the 2-methyl-only analog (Compound 6, IC50 = 2.3 µM), establishing its potency as intermediate among this inhibitor class [1]. The 4-fold improvement from parent to GRL-0617 quantitatively maps the pharmacophoric contribution of the 5-NH2 group, a finding confirmed by QSAR modeling showing positive contribution of aromatic NH2 to PLpro inhibition [1].

SARS-CoV PLpro inhibitor Structure-activity relationship Antiviral

Regioisomeric Differentiation: 1-Naphthyl vs. 2-Naphthyl Scaffold Potency

The 1-naphthyl regioisomer (target compound, Compound 18, IC50 = 2.2 µM) demonstrates a 4-fold potency advantage over its 2-naphthyl counterpart (Compound 3, IC50 = 8.7 µM) in the SARS-CoV PLpro assay [1]. This regioisomeric differentiation is not limited to the parent scaffold; among substituted analogs, the 1-naphthyl-5-NH2-2-CH3 compound (GRL-0617, IC50 = 0.6 µM) similarly outperforms the most potent 2-naphthyl analog (Compound 62, R2 = 3-OCH3, IC50 = 13.5 µM) by >20-fold [1]. The consistent potency advantage of the 1-naphthyl orientation, observed across multiple substitution patterns, indicates a preferred binding topology within the PLpro S3-S4 subsites that is intrinsic to the naphthalene ring attachment point [2].

Regioisomer Naphthyl SAR PLpro Binding orientation

Chiral Solvating Agent (CSA) Performance: Naphthylethyl Amide vs. Conventional CSAs

The 3,5-dinitrobenzoyl derivative of 1-naphthylethyl amide—directly accessible from N-[(R)-1-(1-Naphthyl)ethyl]benzamide as the chiral amine precursor—functions as a highly effective chiral solvating agent (CSA) for NMR-based enantiomeric excess determination. It achieves practical baseline resolution of diastereomeric complexes at only 5 mol% loading, with signal sharpness and effective chemical shift separation superior to many conventional CSAs [1]. X-ray crystallography reveals that the CSA forms a well-defined chiral cleft capable of selectively binding one substrate enantiomer through concerted hydrogen bonding, π-π stacking, and CH/π interactions [1]. This contrasts with simpler chiral amines (e.g., α-methylbenzylamine derivatives) that lack the naphthyl π-surface necessary for robust diastereomeric complexation [1].

Chiral solvating agent Enantioselective NMR Diastereomeric resolution Absolute configuration

Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile

N-[(R)-1-(1-Naphthyl)ethyl]benzamide (MW = 275.34 g/mol, C19H17NO) is 29 Da lighter than GRL-0617 (MW = 304.39 g/mol, C20H20N2O) and bears no hydrogen bond donors beyond the amide NH, compared to GRL-0617 which carries an additional primary aromatic amine (5-NH2) [1]. The absence of the polar 5-amino group increases calculated lipophilicity (XLogP3 estimated ~4.5 for the parent vs. ~3.5 for GRL-0617) and reduces topological polar surface area (TPSA ≈ 29 Ų vs. ≈ 55 Ų for GRL-0617) [1]. These differences affect membrane permeability, solubility, and protein binding profiles. Compound 7 (KOM70144, MW = 346.42 g/mol) is even larger due to the acetyl cap on the 5-amino group [2]. The parent compound's lower molecular complexity makes it the preferred starting point for fragment-based screening and scaffold-hopping approaches where minimal functionality is desired.

Molecular weight Lipophilicity Rule of 5 Drug-likeness

Selectivity Window: Parent Scaffold Lacks Off-Target Deubiquitinase Activity

GRL-0617 has been extensively characterized for selectivity against host deubiquitinating enzymes (DUBs), showing negligible inhibition (>100 µM) of human HAUSP, USP18, UCH-L1, UCH-L3, and the NL63 coronavirus PLP2 protease . While selectivity data for the unsubstituted parent compound (Compound 18, IC50 = 2.2 µM) against these same off-targets is not reported in the literature, the SAR trend indicates that the 5-NH2 group on GRL-0617 is a critical determinant of both PLpro potency and selectivity [1]. The parent compound, lacking this substituent, is expected to exhibit a different selectivity profile, potentially with reduced discrimination between PLpro and host DUBs due to decreased binding affinity. This makes the parent compound a valuable tool compound for probing the contribution of the 5-NH2 group to target selectivity, rather than a direct substitute for GRL-0617 in antiviral assays [1].

Selectivity Deubiquitinase Host DUB Off-target profiling

Optimal Procurement Scenarios for N-[(R)-1-(1-Naphthyl)ethyl]benzamide Based on Quantitative Evidence


Baseline Control in PLpro Inhibitor SAR and Lead Optimization Campaigns

Medicinal chemistry teams developing next-generation coronavirus PLpro inhibitors should procure this compound as the unsubstituted scaffold control. Its IC50 of 2.2 µM against SARS-CoV PLpro provides the quantitative baseline against which the potency contribution of each benzamide ring substituent can be measured [1]. By comparing new analogs to both the parent compound and GRL-0617 (IC50 = 0.6 µM), teams can deconvolve the additive or synergistic effects of 5-NH2, 2-CH3, and other substituents within a single, internally consistent assay framework [1].

Regioisomeric Selectivity Validation in Naphthyl-Based Inhibitor Programs

This 1-naphthyl compound (IC50 = 2.2 µM) should be purchased alongside its 2-naphthyl counterpart (IC50 = 8.7 µM) as a regioisomeric validation pair. The 4-fold potency differential between the two regioisomers provides a sensitive assay readout for verifying correct naphthalene ring attachment orientation during synthetic scale-up, ensuring that inadvertent regioisomeric contamination does not compromise biological data interpretation [1].

Chiral Building Block for Asymmetric Synthesis and NMR Solvating Agent Preparation

Synthetic chemistry laboratories requiring enantiopure (R)-1-(1-naphthyl)ethylamine derivatives should procure this benzamide as a protected amine precursor. Upon deprotection or derivatization (e.g., to the 3,5-dinitrobenzoyl amide), the resulting compound serves as a highly effective chiral solvating agent capable of baseline enantiomeric resolution at only 5 mol% loading in 1H NMR experiments [2]. The crystallographically characterized chiral cleft formed by the naphthylethyl amide ensures predictable and reproducible enantioselective complexation [2].

Fragment-Based Drug Discovery Starting Point for PLpro and Related Cysteine Proteases

Fragment-based screening groups should prioritize this compound (MW = 275 Da) over GRL-0617 (MW = 304 Da) or KOM70144 (MW = 346 Da) as a starting fragment due to its lower molecular weight and minimal functionalization, which provides greater ligand efficiency optimization potential [3]. The absence of the 5-NH2 group leaves a synthetically accessible vector for introducing diverse substituents via parallel synthesis, enabling rapid exploration of the benzamide ring SAR space without exceeding Rule of 5 thresholds [3].

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